![molecular formula C34H27P B061724 [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane CAS No. 175648-45-0](/img/structure/B61724.png)
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane, also known as MNP, is a phosphine ligand commonly used in organic synthesis and catalysis. MNP is a versatile ligand that can be used in various reactions to form new carbon-carbon and carbon-heteroatom bonds.
Mecanismo De Acción
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane acts as a bidentate ligand, coordinating with transition metals through its phosphorus and naphthalene moieties. The coordination of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane with transition metals enhances the reactivity of the metal center and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanism of action of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in various reactions is still being investigated, and further studies are needed to fully understand its role in catalysis.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane. However, [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has been reported to have low toxicity and is considered safe for use in lab experiments. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has also been used in the synthesis of biologically active compounds, such as anticancer agents and antibiotics, indicating its potential for pharmaceutical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has several advantages in lab experiments, including its high stability, low toxicity, and versatility as a ligand in various reactions. However, [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has some limitations, such as its high cost and limited availability. Further research is needed to develop more efficient and cost-effective synthesis methods for [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane.
Direcciones Futuras
There are several future directions for the research on [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane. One direction is to investigate the mechanism of action of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in various reactions and to develop new catalytic systems using [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane as a ligand. Another direction is to explore the potential of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane in the synthesis of biologically active compounds and to develop new pharmaceutical applications. Additionally, research on the synthesis of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane and its derivatives is needed to improve the efficiency and reduce the cost of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane synthesis.
Aplicaciones Científicas De Investigación
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has been widely used in various organic synthesis reactions, including Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has also been used as a ligand in transition metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation reactions. [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has shown promising results in these reactions, indicating its potential as a versatile ligand in organic synthesis and catalysis.
Propiedades
Número CAS |
175648-45-0 |
|---|---|
Nombre del producto |
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane |
Fórmula molecular |
C34H27P |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C34H27P/c1-25-20-21-26-12-8-10-18-31(26)33(25)34-28(23-22-27-13-9-11-19-32(27)34)24-35(29-14-4-2-5-15-29)30-16-6-3-7-17-30/h2-23H,24H2,1H3 |
Clave InChI |
JKNVWQAMGWXTBP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

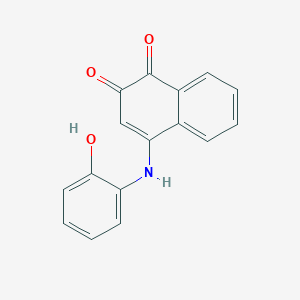
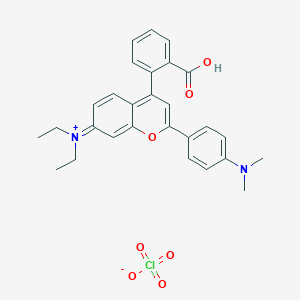
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
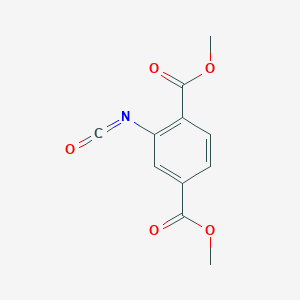
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)


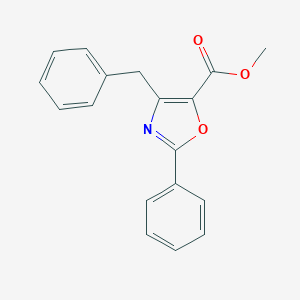
![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)
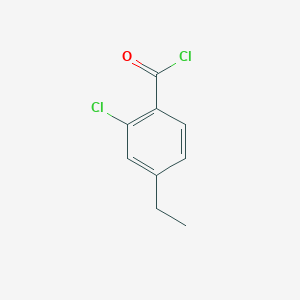
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)
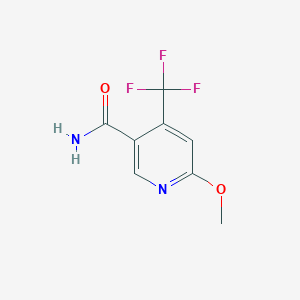
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)